2,3,5,6-Tetramethoxyisonicotinaldehyde
Description
2,3,5,6-Tetramethoxyisonicotinaldehyde is a methoxy-substituted pyridine derivative characterized by a pyridine core with four methoxy groups at positions 2, 3, 5, and 6, and an aldehyde functional group at position 4 (isonicotinaldehyde backbone).
Properties
IUPAC Name |
2,3,5,6-tetramethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-13-7-6(5-12)8(14-2)10(16-4)11-9(7)15-3/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOHZRJDJWQZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1OC)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243515 | |
| Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-14-4 | |
| Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethoxyisonicotinaldehyde typically involves the following steps:
Methoxylation: The starting material, isonicotinic acid, undergoes methoxylation to introduce methoxy groups at the desired positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Formylation: The methoxylated product is then subjected to formylation to introduce the aldehyde group. This can be done using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,3,5,6-Tetramethoxyisonicotinic acid.
Reduction: 2,3,5,6-Tetramethoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetramethoxyisonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetramethoxy-Substituted Flavonoids
Several tetramethoxyflavones (e.g., 3',4',5,7-Tetramethoxyflavone, 4',5,6,7-Tetramethoxyflavone) are documented in . These compounds share the tetramethoxy substitution pattern but differ in core structure (flavone vs. pyridine) and functional groups (ketone vs. aldehyde). Key differences include:
- Reactivity : The aldehyde group in 2,3,5,6-Tetramethoxyisonicotinaldehyde enhances electrophilicity, making it more reactive in nucleophilic additions compared to flavones, which lack this moiety .
- Bioactivity : Flavones are often studied for antioxidant and anti-inflammatory properties, while methoxy-pyridine aldehydes may exhibit distinct pharmacological profiles due to their heterocyclic nature.
Methoxy-Substituted Pyridine Derivatives
- Steric Effects : The 2,3,5,6-substitution creates steric hindrance, possibly reducing reactivity at the aldehyde site compared to less-substituted analogs.
Chlorinated Phenols (e.g., 2,3,5,6-Tetrachlorophenol)
references 2,3,5,6-Tetrachlorophenol (CAS 935-95-5), a chlorinated phenol. While structurally distinct, this compound highlights how substitution patterns influence toxicity and environmental persistence. Unlike chlorophenols, methoxy groups in the target compound may reduce toxicity but enhance biodegradability .
Data Table: Key Properties of Selected Compounds
| Compound Name | Core Structure | Functional Groups | Key Substitutions | Molecular Weight (g/mol)* | Notable Properties |
|---|---|---|---|---|---|
| This compound | Pyridine | Aldehyde, 4 methoxy | 2,3,5,6-OCH₃ | ~228 (estimated) | High reactivity (aldehyde), lipophilic |
| 3',4',5,7-Tetramethoxyflavone | Flavone | Ketone, 4 methoxy | 3',4',5,7-OCH₃ | 342.3 | Antioxidant, plant-derived |
| 2,3,5,6-Tetrachlorophenol | Phenol | Hydroxyl, 4 chlorine | 2,3,5,6-Cl | 231.9 | Toxic, environmental pollutant |
*Molecular weight for this compound is estimated based on pyridine derivatives.
Research Findings and Gaps
- Synthesis Challenges : The tetramethoxy substitution pattern complicates regioselective synthesis, a common issue in methoxy-rich heterocycles .
- Biological Potential: While tetramethoxyflavones show anticancer activity (e.g., inhibition of kinase pathways), the target compound’s aldehyde group may offer unique interactions with biological targets like enzymes or receptors .
- Environmental Impact: Unlike chlorophenols in , methoxy groups likely reduce persistence in ecosystems, though degradation pathways remain unstudied .
Biological Activity
2,3,5,6-Tetramethoxyisonicotinaldehyde is an aromatic aldehyde characterized by four methoxy groups attached to a pyridine ring and an aldehyde group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
The synthesis of this compound typically involves methoxylation of isonicotinic acid followed by formylation. The chemical structure can be represented as follows:
Key Chemical Reactions:
- Methoxylation: Introduction of methoxy groups using methanol and a catalyst.
- Formylation: Use of Vilsmeier-Haack reagent for aldehyde group introduction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Study: Apoptotic Effects
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to:
- Increased caspase-3 activity : Indicating enhanced apoptotic signaling.
- Cell cycle arrest : A significant reduction in cells in the S phase was observed.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Enhanced Lipophilicity: The presence of methoxy groups increases the compound's ability to penetrate cell membranes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound | Structure Type | Notable Activities |
|---|---|---|
| 2,3-Dimethoxyisonicotinaldehyde | Aldehyde | Moderate antimicrobial activity |
| 2-Methoxy-4-nitrobenzaldehyde | Aromatic Aldehyde | Low anticancer activity |
| 4-Methoxybenzoic acid | Carboxylic Acid | Anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
